molecular formula C21H16N2O2 B11781623 2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline

2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline

Cat. No.: B11781623
M. Wt: 328.4 g/mol
InChI Key: XUXGNQCYRHTJTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline typically involves the reaction of phenanthroline derivatives with appropriate reagents under controlled conditions. One common method involves the use of acetylacetonate anions to form a distorted square-antiprismatic N2O6 environment around a central metal ion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a phenanthroline-dione derivative, while substitution reactions could introduce various functional groups onto the phenanthroline core .

Scientific Research Applications

2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic structure of the metal, leading to unique magnetic and electronic properties. The molecular targets and pathways involved depend on the specific application, such as forming single-molecule magnets or acting as a probe in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline is unique due to its specific structural features, which include the dioxolo ring and the phenyl group. These features can enhance its ability to form stable complexes with metals and impart unique magnetic properties, making it valuable for applications in materials science and coordination chemistry .

Properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

2,2-dimethyl-6-phenyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline

InChI

InChI=1S/C21H16N2O2/c1-21(2)24-19-14-9-6-12-22-17(14)18-15(20(19)25-21)10-11-16(23-18)13-7-4-3-5-8-13/h3-12H,1-2H3

InChI Key

XUXGNQCYRHTJTQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C3=C(C4=C2C=CC=N4)N=C(C=C3)C5=CC=CC=C5)C

Origin of Product

United States

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